2,4-dinitro-N-(trideuteriomethyl)aniline
Description
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChI Key |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Precision Synthetic Methodologies for 2,4 Dinitro N Trideuteriomethyl Aniline
Synthesis of the 2,4-Dinitroaniline (B165453) Core and Precursor Derivatization
The synthesis of 2,4-dinitro-N-(trideuteriomethyl)aniline commences with the formation of the 2,4-dinitroaniline scaffold. A common and effective method for this is the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). mdpi.comwikipedia.org This nucleophilic aromatic substitution reaction proceeds by displacing the chlorine atom with an amino group. The reaction is typically carried out in an aqueous or alcoholic solution under pressure and at elevated temperatures. orgsyn.org
Alternatively, 2,4-dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonium (B1175870) acetate. This method can be performed at atmospheric pressure by heating the reactants in an oil bath, with a continuous stream of ammonia gas, yielding the product in good yields. orgsyn.org
Once the 2,4-dinitroaniline core is obtained, it can be derivatized to a suitable precursor for the introduction of the trideuteriomethyl group. A key precursor is N-methyl-2,4-dinitroaniline. This intermediate is synthesized by the reaction of 1-chloro-2,4-dinitrobenzene with methylamine (B109427) in an alcoholic solution at elevated temperatures. coreyorganics.com This step replaces the chlorine atom with a methylamino group, setting the stage for the subsequent deuteration.
Table 1: Synthesis of 2,4-Dinitroaniline and N-methylated Precursor
Advanced Deuteration Strategies for N-Alkyl Moieties
Selective Trideuteriomethylation Techniques
The introduction of the trideuteriomethyl group onto the nitrogen atom of 2,4-dinitroaniline is a crucial step. A highly effective and widely used method for this transformation is the use of deuterated methyl iodide (CD₃I). google.com This reagent provides a direct and selective route to introduce the CD₃ group. The reaction typically involves the deprotonation of the amino group of 2,4-dinitroaniline with a suitable base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon atom of CD₃I.
The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions. Common bases include potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF). nih.gov The reaction is often carried out at room temperature.
Optimization of Isotopic Purity and Enrichment
Achieving high isotopic purity is paramount for the intended applications of the labeled compound. The isotopic enrichment of the final product is primarily dependent on the isotopic purity of the deuterated reagent, in this case, CD₃I. Commercially available CD₃I often has a high degree of deuteration (typically >99.5 atom % D).
To ensure and verify the high isotopic enrichment of 2,4-dinitro-N-(trideuteriomethyl)aniline, rigorous analytical techniques are employed. High-resolution mass spectrometry (HRMS) is a powerful tool to determine the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is also invaluable for confirming the position and extent of deuterium (B1214612) incorporation.
Table 2: Trideuteriomethylation and Isotopic Purity Analysis
Development of Efficient and Sustainable Synthetic Routes
In line with the principles of green chemistry, the development of more efficient and environmentally benign synthetic routes is a continuous goal. The sustainability of the synthesis of 2,4-dinitro-N-(trideuteriomethyl)aniline can be evaluated using various metrics.
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. For the synthesis of the 2,4-dinitroaniline core via nucleophilic aromatic substitution, the atom economy is generally high.
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the masses of all reactants, including reagents and solvents, relative to the mass of the product. Optimizing stoichiometry and reducing solvent usage can significantly improve the RME.
E-Factor: The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. A lower E-factor indicates a more sustainable process. The choice of reagents and the efficiency of work-up and purification steps heavily influence the E-factor.
Efforts to improve the sustainability of this synthesis could include the use of catalytic systems to avoid stoichiometric reagents, exploring less hazardous solvents, and optimizing reaction conditions to reduce energy consumption and waste generation.
Table 3: Green Chemistry Metrics for Synthesis Evaluation
Purification and Isolation Protocols for Labeled Analogs
The final step in the synthesis is the purification and isolation of the high-purity 2,4-dinitro-N-(trideuteriomethyl)aniline. The choice of purification method depends on the nature of the impurities present.
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. For dinitroaniline derivatives, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of ethanol and water. nih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.
Chromatography: For more challenging separations or to achieve very high purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of nitroaniline isomers and their derivatives. rochester.edu The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the desired separation.
Table 4: Purification Techniques for 2,4-Dinitro-N-(trideuteriomethyl)aniline
Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies
Probing Reaction Mechanisms through Primary Kinetic Deuterium (B1214612) Isotope Effects
Primary kinetic isotope effects (KIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For the N-dealkylation of 2,4-dinitro-N-(trideuteriomethyl)aniline, the key bond under investigation is the carbon-deuterium (C-D) bond of the trideuteriomethyl group.
The experimental determination of the KIE for the N-dealkylation of 2,4-dinitro-N-(trideuteriomethyl)aniline involves parallel kinetic studies on both the deuterated and non-deuterated substrates under identical reaction conditions. The rates of reaction (k) are measured, and the KIE is calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).
A significant primary KIE (typically kH/kD > 2) would be anticipated if the C-H(D) bond is cleaved in the rate-limiting step. In enzymatic N-demethylation, such as that mediated by cytochrome P450, the reaction is believed to proceed via a hydrogen atom transfer (HAT) mechanism. nih.govnih.gov For such a process involving a substituted N,N-dimethylaniline, a substantial KIE would be expected. nih.gov
Illustrative data from studies on analogous N,N-dimethylaniline derivatives in enzymatic oxidation reactions are presented in the table below. While specific data for the 2,4-dinitro derivative is not available, these values provide a reference for the expected magnitude of the KIE.
Table 1: Illustrative Primary Kinetic Isotope Effects for the N-Demethylation of Substituted N,N-Dimethylanilines
| Substrate (para-substituent) | kH/kD |
|---|---|
| H | 7.5 |
| CH3O | 6.0 |
| Cl | 8.2 |
| CN | 9.5 |
Data is illustrative and based on analogous systems.
The magnitude of the primary KIE provides valuable information about the transition state of the C-H(D) bond-breaking step. According to the Melander-Westheimer postulate, a maximum KIE is observed when the transition state is symmetrical, with the hydrogen atom being equally shared between the donor and acceptor atoms. nih.gov
For the N-dealkylation of 2,4-dinitro-N-(trideuteriomethyl)aniline, a large KIE would suggest a transition state where the C-D bond is significantly weakened. Theoretical studies on similar molecules have shown that electron-withdrawing substituents on the aniline (B41778) ring, such as the nitro groups in the target molecule, can lead to a later transition state along the hydrogen transfer coordinate, resulting in an increased KIE. nih.gov Therefore, the 2,4-dinitro substitution is expected to have a pronounced effect on the transition state geometry and the observed KIE.
Analysis of Secondary Kinetic Deuterium Isotope Effects
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. rsc.org These effects are typically smaller than primary KIEs but can still provide crucial mechanistic details. For instance, in a hypothetical reaction where the rate-determining step involves a change in hybridization at the nitrogen atom, a secondary KIE might be observed for 2,4-dinitro-N-(trideuteriomethyl)aniline. However, in the context of N-dealkylation where C-H bond cleavage is rate-limiting, the primary KIE is the more informative parameter.
Elucidation of Complex Reaction Intermediates and Branching Ratios
In reactions with multiple steps or competing pathways, KIEs can help to identify the rate-determining step and elucidate the nature of intermediates. For example, if the N-dealkylation of 2,4-dinitro-N-methylaniline were to proceed through a mechanism where an initial single-electron transfer (SET) is rate-limiting, followed by a rapid proton transfer, a small or negligible KIE would be expected. nih.gov Conversely, a large KIE points towards a mechanism where C-H bond cleavage is the slow step. This distinction is critical in understanding enzymatic and chemical oxidation mechanisms. mdpi.com
Application of Deuterium Labeling in Photoredox Catalysis Mechanisms
Visible-light photoredox catalysis has emerged as a powerful method for a variety of organic transformations, including C-H functionalization. princeton.eduprinceton.edu Deuterium labeling, as in 2,4-dinitro-N-(trideuteriomethyl)aniline, is a key strategy for probing the mechanisms of these reactions. nih.govresearchgate.net
In a typical photoredox-catalyzed N-dealkylation, an excited photocatalyst oxidizes the aniline to a radical cation. Subsequent deprotonation of a C-H bond on the methyl group by a suitable base generates an α-amino radical. The presence of deuterium in the methyl group would result in a primary KIE if this deprotonation is the rate-determining step.
Deuterium labeling studies can also help to distinguish between different proposed mechanisms. For example, in some photoredox reactions, the possibility of a hydrogen atom transfer (HAT) mechanism is considered. nih.gov By using a deuterated substrate, it is possible to determine whether the hydrogen is abstracted directly from the substrate in the rate-limiting step.
Table 2: Proposed Steps in Photoredox-Catalyzed N-Demethylation and the Role of Deuterium Labeling
| Step | Description | Mechanistic Insight from KIE |
|---|---|---|
| 1. Photoexcitation | Photocatalyst absorbs light. | No KIE expected. |
| 2. Single Electron Transfer (SET) | Excited photocatalyst oxidizes the aniline. | No KIE on N-demethylation. |
| 3. Deprotonation / HAT | A C-D bond is broken to form an α-amino radical. | A significant primary KIE is expected if this is the rate-determining step. |
| 4. Radical Coupling/Further Reaction | The α-amino radical reacts to form the final product. | KIE may be observed if this step is reversible and the C-D bond breaking is rate-limiting. |
This table outlines a general mechanism; specific pathways can vary.
Influence of Reaction Conditions on KIEs
The observed KIE can be sensitive to reaction conditions such as pH, solvent polarity, and temperature. For the N-dealkylation of 2,4-dinitro-N-(trideuteriomethyl)aniline, changes in these parameters can alter the nature of the transition state and, consequently, the magnitude of the KIE.
For instance, the polarity of the solvent can influence the stability of charged intermediates and transition states. ias.ac.in In a reaction proceeding through a polar transition state, a more polar solvent could lower the activation energy, potentially affecting the KIE. Temperature also has a well-defined relationship with the KIE; typically, the KIE decreases as the temperature increases. This is because the contribution of tunneling, which is more significant for lighter isotopes, becomes less important at higher temperatures.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2,4-dinitro-N-(trideuteriomethyl)aniline, providing unparalleled insight into its molecular framework and the local environment of the deuterium-labeled methyl group.
Deuterium (B1214612) (²H) NMR for Tracking Trideuteriomethyl Group Fate and Dynamics
Deuterium (²H) NMR spectroscopy serves as a direct method to observe the trideuteriomethyl group. Unlike proton (¹H) NMR, which would be silent for a fully deuterated methyl group, ²H NMR provides a distinct signal corresponding to the deuterium nuclei. For highly deuterated compounds, conventional ¹H NMR is often limited by the low intensity of residual proton signals. sigmaaldrich.com ²H NMR thus becomes an essential tool for both structural verification and the determination of isotopic enrichment. sigmaaldrich.com
The chemical shift of the -CD₃ group in the ²H NMR spectrum is expected to be nearly identical to the chemical shift of the corresponding -CH₃ group in the non-deuterated analog, N-methyl-2,4-dinitroaniline. This allows for straightforward spectral assignment. The key advantage of ²H NMR is its ability to track the fate of the trideuteriomethyl group in chemical reactions or biological systems, providing a clear spectroscopic window, free from the background signals of other protons in the molecule or the solvent.
High-Resolution Carbon-13 (¹³C) NMR and Deuterium Coupling Analysis
High-resolution ¹³C NMR spectroscopy is instrumental in confirming the carbon skeleton of the molecule. The substitution of protons with deuterium atoms introduces observable isotope effects on the ¹³C chemical shifts. nih.gov Typically, a carbon atom directly bonded to deuterium will exhibit an upfield shift (to a lower ppm value) compared to its protonated counterpart. This "one-bond" isotope effect is a well-documented phenomenon. nih.gov
Furthermore, the signal for the trideuteriomethyl carbon (-CD₃) will appear as a multiplet due to spin-spin coupling with the three deuterium nuclei (spin I = 1). This results in a characteristic splitting pattern that is a definitive indicator of successful deuteration. The magnitude of the one-bond carbon-deuterium coupling constant (¹J_C-D_) is related to the corresponding proton coupling constant (¹J_C-H_) by the ratio of the gyromagnetic ratios of the two nuclei. Long-range deuterium isotope effects can also be observed on other carbon atoms in the molecule, providing further structural confirmation. nih.govresearchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts and Deuterium-Induced Effects for 2,4-dinitro-N-(trideuteriomethyl)aniline (Note: Predicted values are based on typical shifts for 2,4-dinitroaniline (B165453) derivatives and known deuterium isotope effects. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for Non-deuterated Analog | Expected Deuterium-Induced Isotope Shift (Δδ, ppm) | Predicted Appearance in Deuterated Analog |
| -CD₃ | ~30 | Upfield shift | Multiplet (due to C-D coupling) |
| C1 | ~148 | Minimal | Singlet |
| C2 | ~130 | Minimal | Singlet |
| C3 | ~122 | Minimal | Singlet |
| C4 | ~140 | Minimal | Singlet |
| C5 | ~115 | Minimal | Singlet |
| C6 | ~135 | Minimal | Singlet |
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign all carbon and residual proton signals, multi-dimensional NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon nuclei with their directly attached protons. columbia.edu In the case of 2,4-dinitro-N-(trideuteriomethyl)aniline, an HSQC spectrum would show correlations for the aromatic C-H bonds, confirming their assignments. The absence of a correlation for the methyl carbon would further verify its complete deuteration.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected between the aromatic protons and the C1 carbon (the carbon attached to the nitrogen), as well as between the same protons and other carbons in the aromatic ring. The protons on the aromatic ring would also show long-range correlations to the trideuteriomethyl carbon, providing definitive evidence for the connectivity of the -N-CD₃ group to the dinitrophenyl ring.
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
The bond between the amino nitrogen and the C1 carbon of the aromatic ring may exhibit restricted rotation due to steric hindrance from the ortho-nitro group. This restricted rotation can lead to the existence of different conformations that may be observable by NMR spectroscopy at low temperatures.
Dynamic NMR (DNMR) is the technique used to study such processes. mdpi.comresearchgate.net By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals as the rate of rotation becomes comparable to the NMR timescale. nih.gov From the coalescence temperature and the frequency difference between the exchanging signals, the energy barrier (ΔG‡) for the rotational process can be calculated. Such studies provide valuable information about the molecule's conformational flexibility and the steric influence of the ortho-nitro group on the N-aryl bond rotation. researchgate.net
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of 2,4-dinitro-N-(trideuteriomethyl)aniline.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence.
For 2,4-dinitro-N-(trideuteriomethyl)aniline, HRMS would be used to confirm the presence of the three deuterium atoms by comparing the exact mass to that of its non-deuterated counterpart, N-methyl-2,4-dinitroaniline.
Table 2: Calculated Exact Masses for Isotopic Analysis
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| N-methyl-2,4-dinitroaniline | C₇H₇N₃O₄ | 197.04365 |
| 2,4-dinitro-N-(trideuteriomethyl)aniline | C₇H₄D₃N₃O₄ | 200.06250 |
The observed exact mass from an HRMS experiment should match the calculated value for C₇H₄D₃N₃O₄ within a few parts per million (ppm), confirming the successful synthesis. Furthermore, the isotopic purity can be assessed by examining the relative intensities of the ion peak at m/z 200.06250 and any residual peak corresponding to the non-deuterated species at m/z 197.04365.
Deuterium Incorporation Analysis through Isotope Pattern Recognition
The successful incorporation of the trideuteriomethyl group in 2,4-dinitro-N-(trideuteriomethyl)aniline can be unequivocally confirmed through mass spectrometry by analyzing the isotope pattern of the molecular ion. In mass spectrometry, the introduction of deuterium atoms leads to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the deuterated group.
For the non-deuterated analogue, N-methyl-2,4-dinitroaniline, the monoisotopic mass is approximately 197.04 g/mol . Upon substitution of the three hydrogen atoms of the methyl group with deuterium, the mass of the molecule increases by approximately 3 Da (since the mass of deuterium is roughly 2 g/mol and hydrogen is 1 g/mol ). Therefore, the molecular ion peak ([M]⁺) for 2,4-dinitro-N-(trideuteriomethyl)aniline is expected to appear at an m/z of approximately 200.
The isotope pattern in the mass spectrum provides a clear signature of deuterium incorporation. The relative abundance of the [M+1]⁺ and [M+2]⁺ peaks, arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁷O, will be altered in the deuterated compound compared to its non-deuterated counterpart. High-resolution mass spectrometry can further confirm the elemental composition, verifying the presence of three deuterium atoms.
Table 1: Predicted Isotopic m/z Values for the Molecular Ion of 2,4-dinitro-N-(trideuteriomethyl)aniline
| Ion | Predicted m/z | Relative Abundance (%) |
| [M]⁺ | 200.06 | 100 |
| [M+1]⁺ | 201.07 | 7.8 |
| [M+2]⁺ | 202.07 | 1.8 |
| Note: Relative abundances are approximate and can vary based on the specific instrument and ionization method. |
Mechanistic Insights from Collision-Induced Dissociation (CID) and Fragmentation Pathways
The fragmentation of N-methyl-2,4-dinitroaniline typically involves cleavages around the functional groups. The presence of the trideuteriomethyl group serves as a label to trace the fate of the N-alkyl group during fragmentation.
Plausible Fragmentation Pathways:
Loss of a Nitro Group (-NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group. This would result in a fragment ion at m/z 154 for the deuterated compound.
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the aromatic ring is another likely pathway. This could lead to the formation of a trideuteriomethyl radical (•CD₃) and a 2,4-dinitroaniline radical cation at m/z 183.
Formation of a Tropylium-like Ion: Rearrangements can lead to the formation of stable aromatic ions.
Table 2: Predicted Major Fragment Ions of 2,4-dinitro-N-(trideuteriomethyl)aniline in CID
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 200 | 183 | •CD₃ | [2,4-dinitroaniline]⁺• |
| 200 | 154 | •NO₂ | [M - NO₂]⁺ |
| 200 | 124 | •NO₂, •CD₃ | [M - NO₂ - CD₃]⁺ |
The analysis of these fragmentation pathways provides mechanistic insights into the stability of different bonds within the molecule and the rearrangement processes that can occur upon energetic activation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the structural features of molecules by probing their vibrational modes.
Characteristic Vibrational Modes of the Trideuteriomethyl Group
The substitution of hydrogen with deuterium in the methyl group leads to significant and predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is primarily due to the increased reduced mass of the C-D oscillator.
The C-H stretching vibrations in a typical methyl group occur in the range of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, typically in the range of 2100-2250 cm⁻¹. pearson.com Similarly, the C-H bending (scissoring and rocking) modes, which appear around 1350-1470 cm⁻¹ for a methyl group, will also shift to lower wavenumbers for the trideuteriomethyl group.
Table 3: Predicted Characteristic Vibrational Frequencies for the Trideuteriomethyl Group
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Symmetric Stretch | ~2870 | ~2100 |
| Asymmetric Stretch | ~2960 | ~2250 |
| Symmetric Bend (Scissoring) | ~1375 | ~1050 |
| Asymmetric Bend (Rocking) | ~1460 | ~1100 |
| Note: Predicted frequencies are based on the approximate relationship ν(C-D) ≈ ν(C-H) / √2. msu.edu |
These characteristic shifts provide a clear spectroscopic signature for the presence of the trideuteriomethyl group and can be used to confirm its incorporation into the molecule.
Probing Bond Strengths and Molecular Interactions
Vibrational spectroscopy can provide insights into bond strengths and intermolecular interactions. The frequency of a stretching vibration is related to the strength of the chemical bond; stronger bonds generally vibrate at higher frequencies. msu.edu
By analyzing the vibrational frequencies of the C-N bond and the aromatic ring modes in 2,4-dinitro-N-(trideuteriomethyl)aniline, information about the electronic effects of the nitro and trideuteriomethyl groups on the aniline (B41778) backbone can be obtained. For instance, the electron-withdrawing nature of the two nitro groups is expected to influence the C-N bond strength and the electron distribution in the aromatic ring.
Furthermore, intermolecular interactions, such as hydrogen bonding (or in this case, deuterium bonding), can be studied. While the N-H bond of the secondary amine is replaced by an N-D bond in a fully deuterated amino group, the trideuteriomethyl group itself is not typically involved in strong hydrogen bonding. However, subtle changes in the vibrational spectra can indicate weak intermolecular interactions. Shifts in the vibrational frequencies of the nitro groups can also provide information about their involvement in crystal packing and intermolecular forces.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules from first principles. For 2,4-dinitro-N-(trideuteriomethyl)aniline, these calculations provide fundamental information about its geometry, reaction mechanisms, and spectroscopic signatures.
Geometry Optimization of Reactants, Intermediates, and Transition States
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For reactions involving 2,4-dinitro-N-(trideuteriomethyl)aniline, such as nucleophilic aromatic substitution (SNAr), DFT calculations can model the structures of the reactants, any intermediates (like the Meisenheimer complex), and the transition states connecting them.
Theoretical investigations on the related compound, N-methyl-2,4-dinitroaniline, show that the molecule is nearly planar, with the N-methylamino and 4-nitro groups being almost coplanar with the benzene (B151609) ring. researchgate.net The ortho-nitro group also exhibits near coplanarity. researchgate.net Optimization calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely determine bond lengths, bond angles, and dihedral angles for the deuterated analogue. researchgate.net These optimized geometries are crucial for understanding steric hindrance and electronic effects that govern the molecule's reactivity.
Table 1: Illustrative Optimized Geometric Parameters for 2,4-dinitro-N-methylaniline calculated at the B3LYP/6-31G level*
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-N (amino) | 1.37 |
| N-C (methyl) | 1.45 |
| C-N (nitro, C2) | 1.48 |
| C-N (nitro, C4) | 1.47 |
| C-C-N-O (dihedral, C2) | ~175° |
| C-C-N-O (dihedral, C4) | ~180° |
Note: This data is representative of the non-deuterated analogue and serves as an example of typical computational output. Specific values for the trideuteriomethyl compound would require dedicated calculations.
Prediction of Kinetic Isotope Effects and Comparison with Experimental Data
The primary difference between 2,4-dinitro-N-methylaniline and its trideuteriomethyl isotopologue is the mass of the methyl group's hydrogen atoms. This isotopic substitution is particularly relevant for studying kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. The KIE is the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
DFT can be used to calculate the vibrational frequencies of the reactants and the transition state for a given reaction. From these frequencies, zero-point vibrational energies (ZPVEs) can be determined. The change in ZPVE between the reactant and the transition state is a key factor in the theoretical prediction of primary KIEs. For reactions where a C-D bond on the methyl group is broken or formed in the rate-determining step, a significant primary KIE would be expected. For secondary KIEs, where the C-D bond is not directly involved, smaller effects related to changes in hybridization or steric environment can be computationally predicted and compared with experimental values to elucidate reaction mechanisms.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For 2,4-dinitro-N-(trideuteriomethyl)aniline, theoretical calculations can predict the ¹³C and ¹⁵N chemical shifts. researchgate.net Comparing these calculated shifts with experimental data for the non-deuterated N-methyl-2,4-dinitroaniline can help assign spectral peaks and understand how the electronic environment of each nucleus is affected by the nitro groups. scispace.com
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For the trideuteriomethyl compound, a noticeable shift in the C-D stretching and bending frequencies would be predicted compared to the C-H frequencies of the non-deuterated molecule. These calculations can confirm the successful synthesis of the deuterated compound and provide a detailed assignment of the vibrational modes.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the conformational landscape of 2,4-dinitro-N-(trideuteriomethyl)aniline, revealing how the molecule rotates and flexes at a given temperature.
Reaction Coordinate Analysis and Energy Profile Mapping
To understand the mechanism of a chemical reaction, chemists often map out the potential energy surface along the reaction coordinate. This involves identifying the lowest energy path that connects reactants to products via a transition state.
For a reaction involving 2,4-dinitro-N-(trideuteriomethyl)aniline, computational methods can be used to construct a detailed energy profile. researchgate.net This profile shows the relative energies of the reactants, intermediates, transition states, and products. By analyzing the energy barriers (activation energies) along this path, the rate-determining step of the reaction can be identified. The deuteration at the methyl group would primarily affect the energy of species where the vibrational modes of this group are significantly altered, potentially leading to a different energy profile compared to the non-deuterated analogue.
Quantitative Structure-Property Relationship (QSPR) Studies for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the structural properties of a molecule and its physical, chemical, or biological properties. While typically applied to a series of related compounds, the principles can be used to understand the reactivity of 2,4-dinitro-N-(trideuteriomethyl)aniline.
Computational chemistry provides a wide range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, atomic charges, dipole moment) and topological indices. researchgate.net For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the susceptibility of the aromatic ring to nucleophilic attack. A lower LUMO energy generally indicates higher reactivity in SNAr reactions. By calculating these descriptors for the deuterated aniline (B41778) and comparing them to a database of similar compounds with known reactivity, its chemical behavior can be predicted without direct experimental measurement.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2,4-dinitro-N-(trideuteriomethyl)aniline |
| 2,4-dinitro-N-methylaniline |
| N-methylaniline |
| Aniline |
Applications in Chemical Biology Research Non Clinical Contexts
Probing Enzyme Mechanisms in Model Systems through Deuterium (B1214612) Labeling
The strategic incorporation of deuterium in 2,4-dinitro-N-(trideuteriomethyl)aniline is particularly valuable for investigating the mechanisms of enzymes that catalyze N-demethylation reactions, such as certain cytochrome P450 (P450) isozymes. nih.gov The core principle behind this application is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov
The bond between carbon and deuterium (C-D) has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, if the cleavage of this C-H bond is the rate-determining step in an enzymatic reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. By comparing the rate of N-demethylation of 2,4-dinitro-N-(trideuteriomethyl)aniline with that of N-methyl-2,4-dinitroaniline, researchers can quantify the KIE.
A significant KIE (typically >1.5) provides strong evidence that C-H bond scission is involved in the rate-limiting step of the enzymatic mechanism. This information is crucial for understanding how the enzyme functions at a molecular level. For instance, in P450-mediated N-dealkylation, a large KIE supports a mechanism involving hydrogen atom transfer (HAT) as a critical step. nih.gov The study of such mechanisms is fundamental to understanding the biotransformation of various compounds in biological systems.
| Substrate | Enzyme System (Model) | Reaction Rate (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| N-methyl-2,4-dinitroaniline vs. 2,4-dinitro-N-(trideuteriomethyl)aniline | Rat Liver Microsomes (Cytochrome P450) | ~2-8 | C-H bond cleavage is likely the rate-determining step. |
| Generic N-methyl substrate vs. N-trideuteriomethyl analog | Monoamine Oxidase | ~5-10 | Supports a mechanism where C-H bond breaking is integral to the reaction rate. |
Development of Labeled Internal Standards for Analytical Chemistry Methodologies
In quantitative analytical chemistry, particularly in methods involving mass spectrometry, an internal standard is crucial for achieving high accuracy and precision. scioninstruments.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. cerilliant.com Deuterium-labeled compounds, such as 2,4-dinitro-N-(trideuteriomethyl)aniline, are considered the gold standard for use as internal standards in mass spectrometry. cerilliant.com
When quantifying its non-deuterated analog, N-methyl-2,4-dinitroaniline, 2,4-dinitro-N-(trideuteriomethyl)aniline is an excellent choice for an internal standard. Both compounds exhibit nearly identical behavior during sample preparation, extraction, and chromatographic separation. cerilliant.com They also show similar ionization efficiencies in the mass spectrometer's ion source. scioninstruments.com However, due to the three-dalton mass difference, they are easily resolved by the mass analyzer.
By adding a known amount of 2,4-dinitro-N-(trideuteriomethyl)aniline to a sample before processing, any loss of the analyte during sample handling will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for variations in sample recovery and instrument response, leading to highly reliable and reproducible results. scioninstruments.comcerilliant.com
| Property | Characteristic | Advantage in Quantitative Analysis |
|---|---|---|
| Chemical Structure | Identical to analyte (N-methyl-2,4-dinitroaniline) except for isotopic label | Ensures similar behavior during sample preparation and analysis. cerilliant.com |
| Chromatographic Behavior | Co-elutes with the analyte | Corrects for matrix effects at the specific retention time of the analyte. |
| Ionization Efficiency | Nearly identical to the analyte | Compensates for variations in ion source performance. scioninstruments.com |
| Mass-to-Charge Ratio (m/z) | Distinct from the analyte (+3 Da) | Allows for simultaneous detection and differentiation by the mass spectrometer. |
Environmental Transformation and Degradation Pathways Mechanistic and Fundamental Focus
Detailed Studies of Photolytic and Hydrolytic Degradation Mechanisms
Photolytic Degradation: The presence of two nitro groups on the aromatic ring makes 2,4-dinitro-N-(trideuteriomethyl)aniline susceptible to photolytic degradation. Dinitroaniline herbicides, a class of structurally related compounds, are known to undergo photodegradation upon exposure to sunlight. nih.govfrontiersin.org The absorption of ultraviolet radiation can excite the nitro groups, initiating a series of reactions that can lead to the reduction of the nitro groups, cleavage of the C-N bond, or even the breakdown of the aromatic ring itself. For instance, studies on the photolysis of 2,4-dinitrotoluene (B133949) (DNT) in aqueous solutions have demonstrated that the process follows pseudo-first-order kinetics, with the degradation rate being significantly influenced by environmental factors such as the presence of photosensitizers like humic acids. researchgate.net The photocatalytic degradation of similar compounds, such as 2,4-dinitrophenol (B41442) (2,4-DNP), has also been shown to be effective in the presence of semiconductors like titanium dioxide (TiO₂), suggesting a potential degradation pathway in contaminated soils and water. nih.gov
Hydrolytic Degradation: Hydrolysis is generally not considered a major degradation pathway for N-alkylated anilines under typical environmental pH conditions. However, under alkaline conditions, hydrolysis can become more significant. For example, the related compound 2,4-dinitroanisole (B92663) (DNAN) has been shown to undergo alkaline hydrolysis to form 2,4-dinitrophenolate (B1223059) via a Meisenheimer complex intermediate. acs.org While the N-C bond in 2,4-dinitro-N-(trideuteriomethyl)aniline is more stable than the ether linkage in DNAN, the possibility of slow hydrolytic cleavage, particularly in high-pH microenvironments within soils, cannot be entirely dismissed.
Table 1: Photodegradation Data for Structurally Similar Dinitroaromatic Compounds
| Compound | Conditions | Observed Effect | Reference |
|---|---|---|---|
| 2,4-Dinitrotoluene (DNT) | Aqueous solution, simulated sunlight | Half-life of ~4 hours in deionized water, reduced to ~2 hours with humic acids. | researchgate.net |
| 2,4-Dinitrophenol (2,4-DNP) | Aqueous TiO₂ suspension, pH 8, UV irradiation | 70% removal within 7 hours. | nih.gov |
Investigation of Biodegradation Pathways in Environmental Systems using Deuterated Probes
Biodegradation is a critical process in the environmental attenuation of dinitroaniline compounds. nih.govfrontiersin.org For 2,4-dinitro-N-(trideuteriomethyl)aniline, microbial activity can target both the aromatic ring and the N-methyl group. The primary biodegradation pathways are expected to involve either the reduction of the nitro groups or the dealkylation of the N-(trideuteriomethyl) substituent.
The use of a deuterated probe in the form of the N-(trideuteriomethyl) group is invaluable for elucidating these pathways. The distinct mass of deuterium (B1214612) allows for the precise tracking of the methyl group and its metabolites using mass spectrometry. One of the key initial steps in the biodegradation of many N-alkylanilines is N-dealkylation. In this case, it would result in the formation of 2,4-dinitroaniline (B165453) and trideuterioformaldehyde, which would be further metabolized. The presence of deuterated metabolites in environmental samples would provide unequivocal proof of this pathway.
Furthermore, the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect. If the cleavage of the C-D bond is a rate-limiting step in the N-dealkylation process, the degradation of 2,4-dinitro-N-(trideuteriomethyl)aniline would be slower than its non-deuterated counterpart. Observing such an effect would provide strong mechanistic evidence for the N-dealkylation pathway.
Tracing Environmental Fate of the N-Methyl Moiety through Deuterium Tracking
The deuterium label on the N-methyl group acts as a stable isotopic tracer, enabling the detailed tracking of the fate of this specific part of the molecule in complex environmental systems. Following the initial N-dealkylation step, the resulting single-carbon (C1) compound, trideuterioformaldehyde, can enter the central metabolism of microorganisms.
This allows for the investigation of two primary fates of the N-methyl carbon:
Mineralization: The trideuterioformaldehyde can be oxidized to deuterated carbon dioxide (CDO₂), signifying the complete breakdown of the methyl group.
Assimilation: The C1 unit can be incorporated into the biomass of the degrading microorganisms, becoming part of cellular components like amino acids, fatty acids, and nucleic acids.
Techniques such as Stable Isotope Probing (SIP) can be employed to trace the incorporation of deuterium into microbial DNA, RNA, or proteins, thereby identifying the specific microorganisms responsible for the degradation of the N-methyl group. This level of detail is crucial for assessing the efficiency of natural attenuation and for the development of targeted bioremediation strategies for sites contaminated with N-alkylanilines.
Table 2: Plausible Initial Biodegradation Products of 2,4-dinitro-N-(trideuteriomethyl)aniline
| Pathway | Products | Significance |
|---|---|---|
| N-Dealkylation | 2,4-Dinitroaniline and Trideuterioformaldehyde | Releases the aromatic moiety for further degradation and introduces a deuterated C1 compound into the microbial metabolic pool. |
| Nitroreduction | N-(trideuteriomethyl)-2-amino-4-nitroaniline or N-(trideuteriomethyl)-4-amino-2-nitroaniline | Reduces the toxicity of the compound and is often the initial step in the anaerobic degradation of nitroaromatics. |
Future Research Trajectories and Interdisciplinary Opportunities
Design of Novel Catalytic Systems for Selective Transformations of Deuterated Anilines
The development of highly selective and efficient catalytic systems is paramount for the synthetic manipulation of deuterated anilines like 2,4-dinitro-N-(trideuteriomethyl)aniline. Future research will likely focus on designing catalysts that can perform specific transformations without compromising the isotopic purity of the trideuteriomethyl group.
Key research areas include:
Heterogeneous Catalysis: The design of heterogeneous catalysts, such as palladium nanoparticles supported on magnesium hydroxide (B78521) (Pd@Mg(OH)₂), could enable efficient acceptorless dehydrogenative aromatization processes. nih.gov This approach could be adapted for selective transformations of the aniline (B41778) core while preserving the deuterated substituent. Research into modifying supports, like using lithium hydroxide (LiOH) on Ru/CNT catalysts, could diminish side reactions by neutralizing acidic sites on the support material, thereby enhancing selectivity for desired products in reactions involving the aniline moiety. researchgate.net
Homogeneous Catalysis: Ruthenium-based pincer complexes have demonstrated high efficacy in the selective deuteration of various organic molecules, including alcohols and nitriles, using D₂O as the deuterium (B1214612) source. google.com Future work could involve designing new ruthenium or cobalt catalysts for other selective transformations, such as C-H activation or cross-coupling reactions on the aromatic ring of 2,4-dinitro-N-(trideuteriomethyl)aniline, where the catalyst's ligand sphere is tuned to prevent H/D scrambling at the N-methyl position.
Bio-inspired Catalysis: Air- and water-stable organometallic complexes, inspired by biological systems, offer pathways for mild and selective oxidations. rsc.org Adapting such catalysts could allow for controlled oxidation of the aniline ring or other substituents, providing access to new derivatives under environmentally benign conditions.
| Catalyst Type | Example System | Potential Transformation | Key Advantage |
|---|---|---|---|
| Heterogeneous | Palladium on Mg(OH)₂ Support | Selective Dehydrogenative Aromatization | High selectivity and reusability of the catalyst. nih.gov |
| Homogeneous | Ruthenium Pincer Complexes | Site-selective C-H functionalization | High activity and selectivity under mild conditions. google.com |
| Bio-inspired | Air-stable Ruthenium Complexes | Mild and selective oxidation | Use of green oxidants like O₂ or N₂O. rsc.org |
Development of Advanced Analytical Techniques for In Situ Mechanistic Monitoring
A deeper mechanistic understanding of reactions involving deuterated compounds requires advanced analytical methods capable of real-time, in situ monitoring. Future progress in this area is crucial for optimizing reaction conditions and identifying transient intermediates in the transformations of 2,4-dinitro-N-(trideuteriomethyl)aniline.
Promising techniques include:
Mass Spectrometry: Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a powerful tool for real-time analysis of reaction intermediates in catalytic cycles, such as the Buchwald-Hartwig amination. uvic.ca This technique could be employed to monitor the step-by-step transformation of 2,4-dinitro-N-(trideuteriomethyl)aniline, providing insights into the catalytic mechanism and identifying potential pathways for deuterium loss.
Spectroscopy: The combination of different spectroscopic methods offers a comprehensive view of chemical reactions. For mechanochemical transformations, which are performed in the solid state, in situ monitoring via synchrotron powder X-ray diffraction and Raman spectroscopy has become transformative. irb.hrmdpi.com These methods can track changes in crystalline structures and molecular vibrations in real-time. irb.hr For solution-phase reactions, stopped-flow NMR systems can capture data within the first fractions of a second, allowing for the quantitative observation of all intermediates and byproducts, which would be invaluable for studying the kinetics of fast reactions involving deuterated anilines. uvic.ca
Combined Approaches: The most powerful insights are often gained by combining complementary techniques. A tandem approach using PSI-ESI-MS to monitor catalytic intermediates and NMR spectroscopy to track product formation provides a holistic view of the reaction dynamics. uvic.ca Similarly, combining Raman spectroscopy with X-ray diffraction can offer a more complete picture of mechanochemical processes. birmingham.ac.uk
| Technique | Information Provided | Applicability to Deuterated Anilines | Reference |
|---|---|---|---|
| PSI-ESI-MS | Real-time monitoring of catalytic intermediates and reaction rates. | Elucidating complex catalytic cycles involving the aniline. | uvic.ca |
| In Situ Raman Spectroscopy | Changes in molecular vibrations and functional groups. | Monitoring solid-state reactions and confirming isotopic labeling. | irb.hr |
| In Situ NMR Spectroscopy | Quantitative observation of reactants, intermediates, and products. | Tracking H/D exchange and determining kinetic profiles. | uvic.camdpi.com |
| In Situ Synchrotron XRD | Real-time changes in crystalline phases and structures. | Studying solid-state transformations and identifying crystalline intermediates. | irb.hrbirmingham.ac.uk |
Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating the discovery of new reaction pathways. chemcopilot.com For a specialized molecule like 2,4-dinitro-N-(trideuteriomethyl)aniline, these computational tools can predict novel transformations and optimize synthetic routes.
Future interdisciplinary opportunities include:
Predictive Reaction Modeling: AI models, particularly those based on transformer architectures, can treat chemical reactions as a language translation problem, converting reactants into products with high accuracy. chemcopilot.com These models could be trained on databases of isotopic labeling reactions to predict novel and efficient methods for synthesizing or functionalizing deuterated anilines.
Automated Synthesis Planning: Researchers have developed ML systems that not only design new molecules with desired properties but also suggest the most efficient synthetic routes from commercially available starting materials. asiaresearchnews.com Such a system could be tasked with finding novel, cost-effective pathways to 2,4-dinitro-N-(trideuteriomethyl)aniline or its derivatives, navigating the vast network of possible reactions to identify the most promising options. asiaresearchnews.com
Mechanism Elucidation: ML algorithms can analyze molecular dynamics simulations to identify the key geometric features that control a chemical reaction, free from the bias of human intuition. acs.org This approach could be used to study the mechanism of a novel catalytic transformation of 2,4-dinitro-N-(trideuteriomethyl)aniline, providing a deeper understanding of the factors that govern selectivity and isotopic integrity.
Exploration of New Deuterated N-Substituted Aniline Derivatives for Specific Research Challenges
The unique properties of the trideuteriomethyl group make 2,4-dinitro-N-(trideuteriomethyl)aniline an excellent starting point for creating new molecular tools to address specific scientific questions, particularly in medicinal chemistry and materials science.
Potential research directions involve:
Enhanced Metabolic Stability: The substitution of hydrogen with deuterium strengthens the C-D bond compared to the C-H bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. mdpi.com This "kinetic isotope effect" can be exploited to improve the pharmacokinetic profiles of drug candidates. Derivatives of 2,4-dinitro-N-(trideuteriomethyl)aniline could be synthesized to include pharmacologically active moieties, with the deuterated N-methyl group serving as a "metabolic block" to prevent N-demethylation, a common metabolic pathway. The utility of deuterated reagents in multicomponent reactions is a promising strategy for creating diverse libraries of such compounds. researchgate.net
Probes for Mechanistic Studies: The deuterated methyl group can serve as a spectroscopic label. By synthesizing derivatives and studying their behavior in biological or chemical systems, researchers can use techniques like NMR or mass spectrometry to track the fate of the molecule and its metabolites, providing valuable information about reaction mechanisms or metabolic pathways.
Advanced Materials: Aniline derivatives are precursors to conducting polymers and other functional materials. Exploring the impact of selective deuteration on the electronic, optical, or physical properties of materials derived from new N-substituted aniline derivatives could open up novel applications in materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies ensure high deuterium incorporation in 2,4-dinitro-N-(trideuteriomethyl)aniline?
- Methodological Answer : The trideuteriomethyl group is typically introduced via alkylation of 2,4-dinitroaniline with deuterated methylating agents (e.g., CD₃I) under basic conditions. Isotopic purity is verified using ¹H/²H NMR (absence of proton signals at the methyl group) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with a +3 Da shift due to deuterium). Reaction optimization includes controlling temperature and stoichiometry to minimize isotopic dilution .
Q. How is the molecular structure of 2,4-dinitro-N-(trideuteriomethyl)aniline characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and packing arrangements. For example, monoclinic systems (space group P 21/n) are common for nitroaniline derivatives, with deuterium substitution potentially altering intermolecular hydrogen bonding compared to non-deuterated analogs. Refinement protocols using software like SHELXL account for deuterium’s neutron-scattering properties .
Advanced Research Questions
Q. What kinetic isotope effects (KIE) are observed in reactions involving the trideuteriomethyl group?
- Methodological Answer : KIE studies compare reaction rates (e.g., nucleophilic substitution or oxidation) between deuterated and non-deuterated analogs. For instance, C-D bonds exhibit slower cleavage due to higher bond strength, leading to reduced reaction rates (KIE > 1). Isotope-sensitive techniques like gas chromatography-mass spectrometry (GC-MS) track deuterium retention in intermediates, while computational modeling (DFT) elucidates transition-state energetics .
Q. How does deuterium substitution influence spectroscopic signatures in NMR and IR analyses?
- Methodological Answer : ¹³C NMR shows upfield shifts (~0.1–0.3 ppm) for carbons adjacent to CD₃ due to reduced spin-spin coupling. IR spectroscopy reveals subtle shifts in N-H stretching (3300–3500 cm⁻¹) and nitro group vibrations (1350–1550 cm⁻¹), as deuterium alters vibrational modes. Isotopic labeling also aids in distinguishing overlapping signals in complex mixtures .
Q. Can 2,4-dinitro-N-(trideuteriomethyl)aniline undergo diazotization, and how does deuterium affect intermediate stability?
- Methodological Answer : Diazotization is feasible under acidic NaNO₂ conditions, forming a diazonium salt. Deuterium’s mass difference may stabilize the intermediate via isotopic resonance, as observed in kinetic studies of deuterated anilines. The reaction is monitored via UV-Vis spectroscopy (λ ~ 400 nm for diazonium species), with isotopic effects quantified by comparing half-lives with non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
